molecular formula C17H21N3O B2757676 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide CAS No. 1448137-63-0

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide

Cat. No.: B2757676
CAS No.: 1448137-63-0
M. Wt: 283.375
InChI Key: VPYPCTWINMHPFM-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a methyl group at position 1.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-12-4-3-5-13(8-12)9-17(21)18-11-15-10-16(14-6-7-14)20(2)19-15/h3-5,8,10,14H,6-7,9,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYPCTWINMHPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=NN(C(=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the 5-cyclopropyl-1-methyl-1H-pyrazole core. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

  • Attachment of the Tolyl Group: : The next step involves the introduction of the m-tolyl group. This can be done via a Friedel-Crafts acylation reaction, where the pyrazole ring is treated with m-tolyl acetic acid in the presence of a Lewis acid catalyst like aluminum chloride.

  • Final Coupling: : The final step is the coupling of the pyrazole derivative with the tolyl acetamide. This can be achieved through a nucleophilic substitution reaction, where the pyrazole derivative is reacted with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

  • Reduction: : Reduction reactions can target the pyrazole ring or the carbonyl group in the acetamide moiety, potentially leading to the formation of amines or alcohols.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide. The compound has been investigated for its ability to inhibit specific cancer cell lines. For instance, molecular docking studies suggest that it interacts with key proteins involved in cancer cell proliferation and survival pathways.

Case Study: Inhibition of Cyclin-dependent Kinases
Research indicates that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro assays demonstrated significant inhibition of CDK activity, correlating with reduced cancer cell growth in treated cultures .

2. Anti-inflammatory Properties

The compound is also being studied for its anti-inflammatory effects. It has shown promise in reducing inflammatory markers in various models, suggesting its utility in treating conditions characterized by excessive inflammation.

Case Study: Reduction of Cytokine Levels
In a controlled study, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation . This suggests potential therapeutic applications in autoimmune diseases.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound.

ModificationObserved Effect
Cyclopropyl groupEnhances binding affinity to target proteins
M-tolyl substitutionImproves lipophilicity and bioavailability

Studies indicate that modifications to the cyclopropyl and m-tolyl groups can significantly impact the biological activity of the compound, leading to enhanced potency against specific targets .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Key Findings:

  • Bioavailability: Initial studies suggest good oral bioavailability.
  • Metabolism: Metabolized primarily by liver enzymes, indicating a need for further studies on drug interactions.

Toxicological assessments have shown a favorable safety profile at therapeutic doses, but further investigations are necessary to fully understand its long-term effects .

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Pyrazole-Based Analogs

a) N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide (Compound 36)
  • Key Differences: The pyrazole ring in Compound 36 is fused to a dihydropyrimidinone moiety, replacing the cyclopropyl group.
  • Biological Relevance : Compound 36 was optimized for selective inhibition of Ca²⁺/calmodulin-stimulated adenylyl cyclase, suggesting the target compound’s pyrazole-cyclopropyl group may trade hydrogen-bonding capacity for metabolic stability .
b) 2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,5-dimethylphenyl)acetamide
  • Key Differences : The trifluoromethyl group at pyrazole position 3 increases electron-withdrawing effects and lipophilicity compared to the target compound’s methyl group. The 2,5-dimethylphenyl substituent (vs. m-tolyl) alters steric and electronic profiles .
  • Implications : The trifluoromethyl group may improve blood-brain barrier penetration but could introduce metabolic liabilities (e.g., oxidative defluorination) .

Indolinone and Naphthalene Derivatives

a) (E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide
  • Key Differences: This indolinone-based analog replaces the pyrazole with a planar, conjugated indolinone system. The fluoro substituent enhances electronegativity, while the pyridinyl group introduces basicity, contrasting with the m-tolyl’s hydrophobicity .
  • Activity : Reported binding affinity of 5.797 (exact metric unspecified), suggesting moderate receptor engagement .
b) N-[(2-Hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide Derivatives
  • Key Differences : These compounds feature a naphthalene ring instead of pyrazole. Dihedral angles between aromatic rings (78–84°) influence molecular packing and solubility. Intramolecular N–H⋯O hydrogen bonds are common, a feature absent in the target compound due to its pyrazole methyl group .

Triazole-Pyrazole Hybrids

N-Aryl-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides

  • Computational (PASS) predictions suggest diverse bioactivities, including kinase inhibition .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazole 5-Cyclopropyl, 1-methyl, m-tolyl ~329.4 (estimated) High lipophilicity; potential metabolic stability
Compound 36 Pyrazole-dihydropyrimidinone 6-Ethyl-4-oxo, m-tolyl ~395.4 Adenylyl cyclase inhibition; polar carbonyl group
Pyrazole 5-Cyclopropyl, 3-CF₃, 2,5-dimethylphenyl ~403.3 Enhanced lipophilicity; possible CNS activity
Indolinone 5-Fluoro, 3-methylisoxazolyl, pyridinyl ~434.4 Moderate binding affinity (5.797)

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a pyrazole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. The structural characteristics of this compound suggest it may interact with various biological targets, leading to significant therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3O2, with a molecular weight of approximately 299.37 g/mol. The compound consists of a cyclopropyl group attached to a methyl-substituted pyrazole ring, linked via a methylene bridge to an acetamide functional group.

PropertyValue
Molecular FormulaC17H21N3O2
Molecular Weight299.37 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole derivatives exhibit notable antimicrobial properties. In vitro tests have demonstrated that this compound shows significant activity against both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values were reported in the range of 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its role as an anti-inflammatory agent. This activity may be attributed to its ability to modulate signaling pathways associated with inflammation .

Analgesic Activity

The analgesic properties of this compound are also noteworthy. Experimental models have demonstrated that this compound can significantly reduce pain responses in animal models, indicating its potential as a non-opioid analgesic alternative .

Case Studies and Research Findings

Several research studies have focused on the biological activity of pyrazole derivatives similar to this compound:

  • Antimicrobial Study : A study involving the synthesis and evaluation of various pyrazole derivatives found that those with cyclopropyl substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The study highlighted the structure–activity relationship (SAR), indicating that modifications in the pyrazole structure could lead to improved bioactivity .
  • Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in mice, the compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels, supporting its potential role in treating inflammatory diseases .
  • Pain Management : In pain models using formalin-induced nociception, the compound demonstrated dose-dependent analgesic effects comparable to established analgesics like ibuprofen .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of cyclopropyl protons (δ 0.5–1.5 ppm), methyl groups (δ 1.8–2.1 ppm), and aromatic protons (δ 6.8–7.3 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₁₉H₂₃N₃O₂, expected [M+H]⁺: 326.1864) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement. Crystallize in DMSO/water to obtain single crystals .

How can researchers design experiments to evaluate the compound’s biological activity against inflammatory targets?

Q. Advanced

  • In vitro assays : Measure TNF-α inhibition in LPS-induced RAW 264.7 macrophages (IC₅₀ determination via ELISA). Compare with dexamethasone as a positive control .
  • Dose-response studies : Test concentrations (1–100 μM) in triplicate, using cell viability assays (MTT) to rule out cytotoxicity .
  • Mechanistic probes : Perform Western blotting for NF-κB pathway proteins (e.g., p65 phosphorylation) to identify molecular targets .

What strategies are recommended to resolve contradictions in biological activity data across different assay systems?

Q. Advanced

  • Standardize protocols : Ensure consistent cell lines (e.g., primary vs. immortalized), serum concentrations, and incubation times .
  • Meta-analysis : Aggregate data from multiple assays (e.g., enzymatic vs. cellular) using statistical tools (ANOVA with post-hoc Tukey test). Cross-validate with in silico docking (AutoDock Vina) to correlate activity with binding affinity .

How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s pharmacological profile?

Q. Advanced

  • Substituent variation : Synthesize analogs with modified cyclopropyl (e.g., cyclohexyl) or m-tolyl (e.g., p-fluoro) groups. Compare logP (HPLC) and IC₅₀ values .
  • Bioisosteric replacement : Replace the pyrazole ring with triazole or oxadiazole to assess impact on solubility and target binding .

What crystallographic methods are critical for determining the compound’s 3D conformation and intermolecular interactions?

Q. Advanced

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Solve structures via direct methods (SHELXT) and refine with SHELXL .
  • Hydrogen bonding analysis : Apply Etter’s graph-set notation to identify motifs (e.g., R₂²(8) dimers) and π-π stacking interactions .

What pharmacokinetic (ADME) studies are essential for preclinical development?

Q. Advanced

  • Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid using UV-Vis spectroscopy.
  • Metabolic stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis (human serum albumin) to assess free fraction .

How can computational modeling predict the compound’s reactivity and stability under physiological conditions?

Q. Advanced

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level. Calculate HOMO-LUMO gaps to predict electrophilic sites .
  • Molecular dynamics (MD) : Simulate solvation in water (TIP3P model) to evaluate conformational flexibility and degradation pathways .

What in vivo toxicity profiling approaches are recommended for this compound?

Q. Advanced

  • Acute toxicity : Administer escalating doses (10–300 mg/kg) to BALB/c mice. Monitor mortality, organ weight, and histopathology (liver/kidney) over 14 days .
  • Genotoxicity : Conduct Ames test (TA98/TA100 strains) to assess mutagenic potential .

How can researchers leverage high-throughput screening (HTS) platforms to identify off-target effects?

Q. Advanced

  • Kinase profiling : Use SelectScreen® against a panel of 100+ kinases. Prioritize hits with >50% inhibition at 10 μM .
  • GPCR screening : Radioligand binding assays (e.g., cAMP accumulation) to assess cross-reactivity .

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